molecular formula C20H26O4 B11079766 3a-(4-tert-Butyl-phenyl)-3,3,6,6-tetramethyl-tetrahydro-furo[3,2-b]furan-2,5-dione

3a-(4-tert-Butyl-phenyl)-3,3,6,6-tetramethyl-tetrahydro-furo[3,2-b]furan-2,5-dione

Cat. No.: B11079766
M. Wt: 330.4 g/mol
InChI Key: AEHZVRHKHZDDAJ-UHFFFAOYSA-N
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Description

3A-[4-(TERT-BUTYL)PHENYL]-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE is a complex organic compound characterized by its unique structural features. This compound belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-[4-(TERT-BUTYL)PHENYL]-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE typically involves multi-step organic reactions. One common method involves the reaction of 4-(tert-butyl)phenylboronic acid with a suitable furan derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

3A-[4-(TERT-BUTYL)PHENYL]-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .

Scientific Research Applications

3A-[4-(TERT-BUTYL)PHENYL]-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3A-[4-(TERT-BUTYL)PHENYL]-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and phenyl-substituted organic molecules. Examples include:

Uniqueness

What sets 3A-[4-(TERT-BUTYL)PHENYL]-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE apart is its unique structural configuration, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

6a-(4-tert-butylphenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione

InChI

InChI=1S/C20H26O4/c1-17(2,3)12-8-10-13(11-9-12)20-14(18(4,5)15(21)24-20)23-16(22)19(20,6)7/h8-11,14H,1-7H3

InChI Key

AEHZVRHKHZDDAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(C(=O)O2)(C)C)(OC1=O)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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